molecular formula C10H12F3NO B12084655 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Cat. No.: B12084655
M. Wt: 219.20 g/mol
InChI Key: ALSSGLWYMLSONR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the desired amine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

    1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(4-(Trifluoromethoxy)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

ALSSGLWYMLSONR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.